molecular formula C20H15N5O4S B292150 2-[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide

2-[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide

Cat. No. B292150
M. Wt: 421.4 g/mol
InChI Key: OUZFYUPEBCSHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide, also known as compound 1, is a novel compound that has gained attention due to its potential applications in scientific research. This compound has a unique chemical structure that makes it an attractive target for synthesis and study.

Mechanism of Action

The mechanism of action of 2-[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide 1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer growth and inflammation. It has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory cytokines and cancer cell growth.
Biochemical and Physiological Effects:
Compound 1 has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer growth. Additionally, it has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide 1 in lab experiments is its unique chemical structure, which makes it an attractive target for synthesis and study. Additionally, its potent biological activities make it a promising candidate for the development of new drugs. However, one limitation of using 2-[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide 1 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for the study of 2-[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide 1. One area of interest is the development of new derivatives of 2-[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide 1 with improved solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide 1 and to identify its molecular targets. Finally, the potential applications of 2-[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide 1 in the treatment of various diseases, including cancer and inflammatory disorders, should be further explored.

Synthesis Methods

The synthesis of 2-[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide 1 involves a multi-step process that includes the condensation of 2-furylhydrazine with ethyl acetoacetate, followed by the reaction with pyridine-4-carboxaldehyde and thiosemicarbazide. The final product is obtained through the reaction of the intermediate with 2,2'-dithiodipyridine.

Scientific Research Applications

Compound 1 has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to have potent anti-inflammatory effects by suppressing the production of inflammatory cytokines.

properties

Molecular Formula

C20H15N5O4S

Molecular Weight

421.4 g/mol

IUPAC Name

1-[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C20H15N5O4S/c26-18(12-30-20-23-22-19(29-20)13-5-7-21-8-6-13)25-15(17-4-2-10-28-17)11-14(24-25)16-3-1-9-27-16/h1-10,15H,11-12H2

InChI Key

OUZFYUPEBCSHFQ-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=CC=CO2)C(=O)CSC3=NN=C(O3)C4=CC=NC=C4)C5=CC=CO5

Canonical SMILES

C1C(N(N=C1C2=CC=CO2)C(=O)CSC3=NN=C(O3)C4=CC=NC=C4)C5=CC=CO5

Origin of Product

United States

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